REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:12].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([O:8][CH2:18][CH3:19])=[O:7])=[CH:4][C:3]=1[OH:12]
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C(=O)O)C=C1O)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 hours
|
Duration
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24 h
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
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Type
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WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The obtained organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained solid was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)OCC)C=C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |